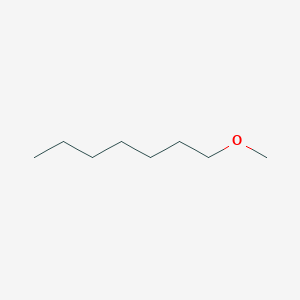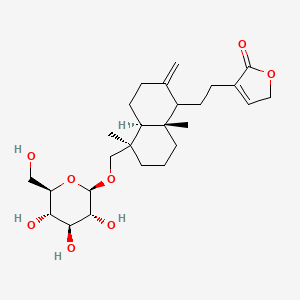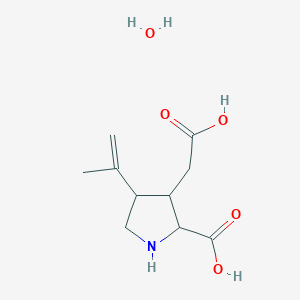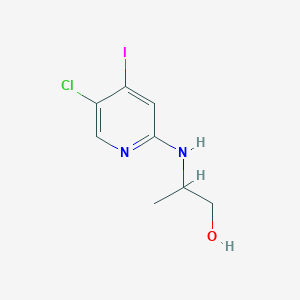
(R)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol ee
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol is a chiral organic compound that contains both halogenated pyridine and amino alcohol functionalities. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol typically involves the following steps:
Halogenation: Introduction of chlorine and iodine atoms into the pyridine ring.
Amination: Introduction of the amino group.
Chiral Resolution: Separation of the (S)-enantiomer from the racemic mixture.
Industrial Production Methods
Industrial production methods would likely involve large-scale halogenation and amination reactions, followed by chiral resolution using techniques such as chiral chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd (Hydrogenation with palladium catalyst).
Substitution: Nucleophiles like NaOH (Sodium hydroxide) or NH3 (Ammonia).
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding amines.
Substitution: Compounds with new functional groups replacing halogens.
Applications De Recherche Scientifique
(S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The halogenated pyridine ring could facilitate binding to specific sites, while the amino alcohol moiety might interact with other parts of the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol: The enantiomer of the compound.
2-((5-Chloro-4-iodopyridin-2-yl)amino)ethanol: A similar compound with a shorter carbon chain.
2-((5-Chloro-4-iodopyridin-2-yl)amino)butan-1-ol: A similar compound with a longer carbon chain.
Uniqueness
The specific combination of halogenated pyridine and chiral amino alcohol makes (S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol unique. Its specific stereochemistry and functional groups could result in unique biological activities and interactions.
Propriétés
Formule moléculaire |
C8H10ClIN2O |
|---|---|
Poids moléculaire |
312.53 g/mol |
Nom IUPAC |
2-[(5-chloro-4-iodopyridin-2-yl)amino]propan-1-ol |
InChI |
InChI=1S/C8H10ClIN2O/c1-5(4-13)12-8-2-7(10)6(9)3-11-8/h2-3,5,13H,4H2,1H3,(H,11,12) |
Clé InChI |
CEDNQGKJSNBQPS-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)NC1=NC=C(C(=C1)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3,4-Dichlorophenyl)methoxy]pyrrolidine;hydrochloride](/img/structure/B13388956.png)
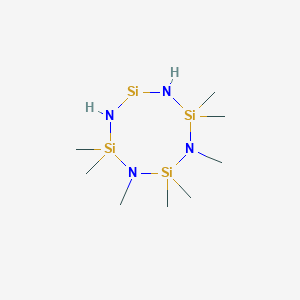
![2,6-Bis[(4R)-4,5-dihydro-4-methyl-2-oxazolyl]pyridine](/img/structure/B13388963.png)
![2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one](/img/structure/B13388969.png)
![4,7-dihydro-N-methyl-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride](/img/structure/B13388974.png)
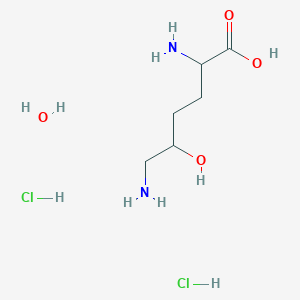

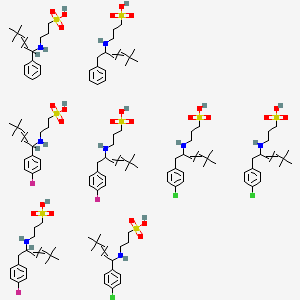
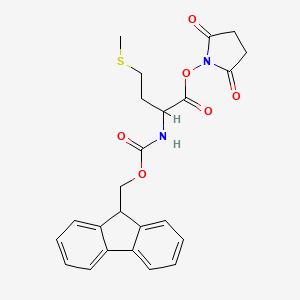
![[1-[[3-Chloro-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methyl]pyrrolidin-2-yl]methanol;2-[[2,6-dimethoxy-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methylamino]-3-hydroxypropanoic acid;2-[[2,6-dimethoxy-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methylamino]propanoic acid;1-[[2,6-dimethoxy-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methyl]piperidine-2-carboxylic acid;2-[[3-methyl-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methylamino]propanoic acid;[1-[[3-methyl-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B13389013.png)
